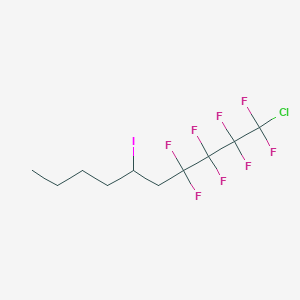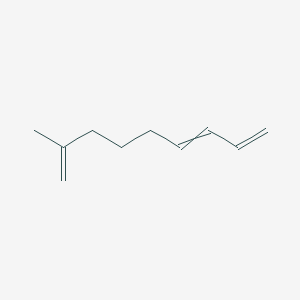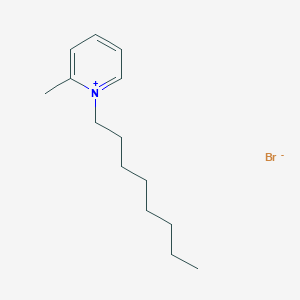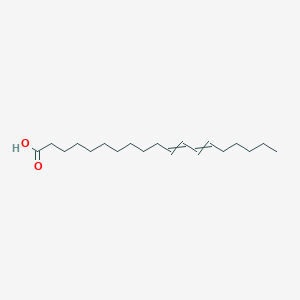
Nonadeca-11,13-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadeca-11,13-dienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C19H34O2This compound is notable for its two double bonds located at the 11th and 13th positions of the carbon chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonadeca-11,13-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling. . The reaction typically involves the use of palladium catalysts and specific ligands to achieve high regioselectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the methylation of conjugated dienoic fatty acids. Methods such as the sodium methoxide/methanol (NaOCH3/MeOH) method and the boron trifluoride/methanol (BF3/MeOH) method are commonly used to prevent artificial isomerization and the formation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Nonadeca-11,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the double bonds, forming epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydrogen atoms on the double bonds can be substituted with other functional groups using reagents like halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Nonadeca-11,13-dienoic acid has a wide range of applications in scientific research:
Biology: Studies have explored its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Research has investigated its potential anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of nonadeca-11,13-dienoic acid involves its interaction with cellular membranes and enzymes. Its polyunsaturated nature allows it to integrate into cell membranes, affecting their fluidity and function. Additionally, it can act as a substrate for enzymes like lipoxygenases and cyclooxygenases, leading to the formation of bioactive lipid mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10(Z),13(Z)-Nonadecadienoic acid: Another polyunsaturated fatty acid with double bonds at the 10th and 13th positions.
Nonadeca-11,13-diynoic acid: A similar compound with triple bonds instead of double bonds at the 11th and 13th positions.
Uniqueness
Nonadeca-11,13-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
109241-61-4 |
|---|---|
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
nonadeca-11,13-dienoic acid |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-9H,2-5,10-18H2,1H3,(H,20,21) |
InChI-Schlüssel |
XOWYVIYJTJMJIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CC=CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



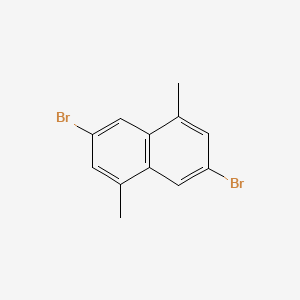
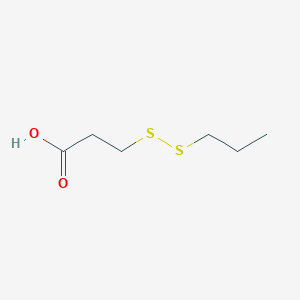
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

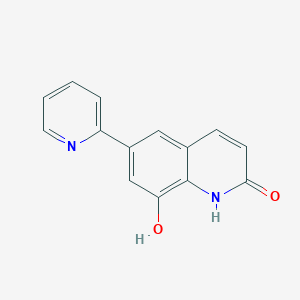
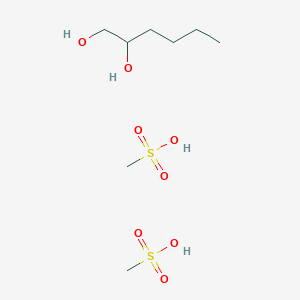
![3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile](/img/structure/B14320446.png)
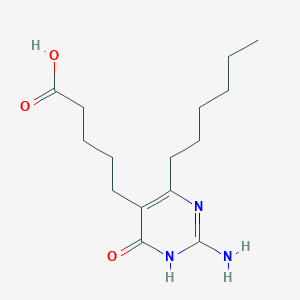
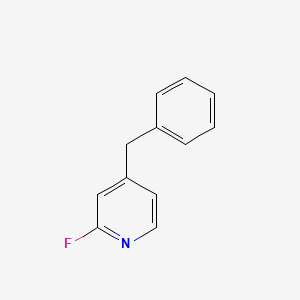
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
